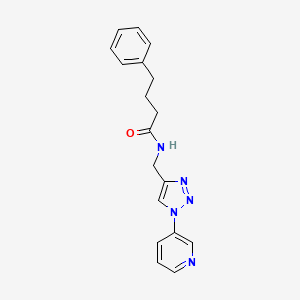

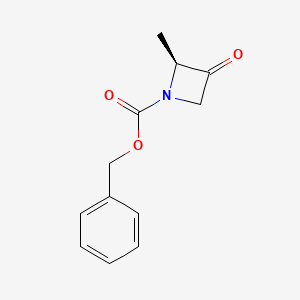

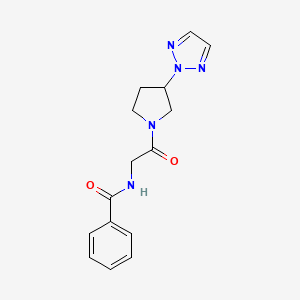

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include a quinoline core, an acetyl group, and a dimethoxybenzamide moiety. While the specific compound is not directly mentioned in the provided papers, insights into its characteristics can be inferred from related research on quinoline derivatives and similar structures.

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, quinazolin-4(3H)-ones have been prepared from 2-aminobenzamides and orthoesters in the presence of acetic acid, indicating that acetic acid can facilitate the formation of heterocycles in quinoline synthesis . Additionally, the synthesis of quinoline derivatives through intramolecular Friedel-Crafts acylation reactions suggests that similar methods could potentially be applied to synthesize the target compound . Moreover, the Passerini three-component reaction has been used to create novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, which could provide insights into multi-component synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as single-crystal XRD analysis and DFT studies, as demonstrated in the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones . These methods allow for the optimization of molecular structures and comparison with experimental data, ensuring accurate representation of the compound's geometry.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including dehydrogenative coupling, as shown in the synthesis of quinazolin-4(3H)-ones using a nickel catalyst . This suggests that the target compound may also participate in similar reactions, potentially leading to the formation of new bonds or functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their functional groups and molecular geometry. For example, the presence of dimethoxy groups can affect the molecule's electron density and reactivity, as seen in the study of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one . Theoretical studies, including the calculation of Fukui functions and local reactivity descriptors, can provide insights into the reactivity and stability of the compound .

Aplicaciones Científicas De Investigación

Quinazolin-4(3H)-ones and Dihydropyrimidin-4(3H)-ones Synthesis

Research on quinazolin-4(3H)-ones involves their preparation from 2-aminobenzamides and orthoesters, showcasing a methodology that could be relevant for derivatives like N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide. This method highlights the versatility in synthesizing heterocycles that have potential pharmaceutical applications due to their structural diversity and biological activities (Gavin, Annor-Gyamfi, & Bunce, 2018).

Psycho- and Neurotropic Profiling

A study explored the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, indicating the potential for N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide to possess similar properties. These substances showed specific sedative effects and anti-amnesic activity, pointing towards their possible use in treating neurological conditions (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural Aspects and Properties of Amide Derivatives

Investigations into the structural aspects of amide-containing isoquinoline derivatives have provided insights into their interactions with mineral acids, leading to gel formation and crystalline salts. This research could inform the synthesis and application of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide in materials science or as potential pharmaceutical intermediates (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Crystal Structure Analysis

The multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, including crystal structure analysis, demonstrates the chemical versatility and potential for creating complex molecules with specific biological activities. This research could be applied to designing and synthesizing related compounds like N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide, potentially targeting specific biological receptors or pathways (Patel et al., 2022).

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-11-15(6-9-18(14)22)21-20(24)17-8-7-16(25-2)12-19(17)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLKCURBJAYIHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

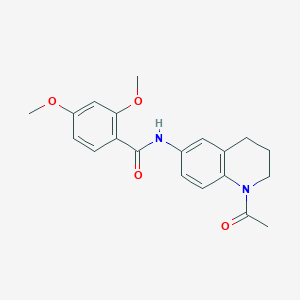

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521221.png)

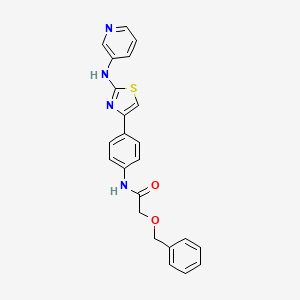

![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2521224.png)

![N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2521229.png)

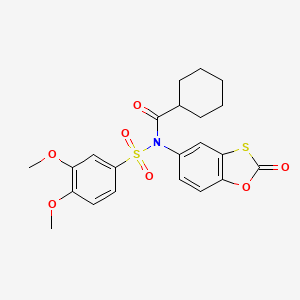

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2521233.png)

![5-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2521234.png)